molecular formula C10H7ClN2OS B13889373 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride CAS No. 62529-67-3

4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride

Cat. No.: B13889373
CAS No.: 62529-67-3
M. Wt: 238.69 g/mol
InChI Key: NSKIGUHWLDRNQL-UHFFFAOYSA-N
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Description

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a nitrile intermediate, which is further reacted with sodium and ammonium chloride in ethanol to produce the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This reaction is common due to the presence of the carbonyl chloride group, which is highly reactive towards nucleophiles.

    Oxidation and reduction: The thiazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing agents: Like 3-chloroperoxybenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfoxide or sulfone.

Scientific Research Applications

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride is unique due to the combination of the pyridine and thiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for the development of new drugs and other applications in scientific research.

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIGUHWLDRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634437
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62529-67-3
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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